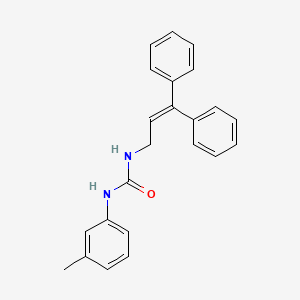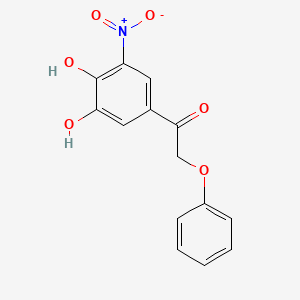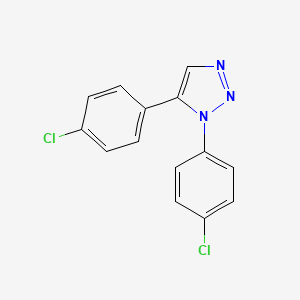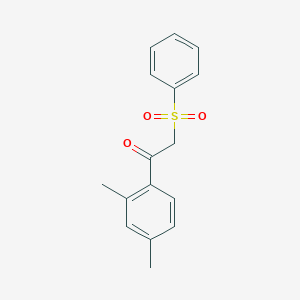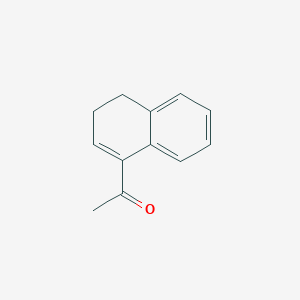
1-(3,4-Dihydronaphthalen-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dihydronaphthalen-1-yl)ethanone is an organic compound with the molecular formula C12H12O It is a derivative of naphthalene, characterized by the presence of an ethanone group attached to the 3,4-dihydronaphthalene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(3,4-Dihydronaphthalen-1-yl)ethanone can be synthesized through various methods. One efficient method involves the use of a palladium-catalyzed one-pot synthesis. This method employs 2-iodocyclohex-2-enones and 1-alkynes in the presence of a Pd(PPh3)4/AgOAc catalytic system. The reaction proceeds through the formation of a conjugated enyne intermediate, followed by a Diels-Alder cycloaddition to yield the desired product . This method is advantageous due to its simplicity, mild reaction conditions, and good yields (65-87%).
Industrial Production Methods
Industrial production of this compound may involve similar catalytic processes, scaled up to accommodate larger quantities. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,4-Dihydronaphthalen-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of naphthalene-1-carboxylic acid or naphthalene-1,2-dione.
Reduction: Formation of 1-(3,4-dihydronaphthalen-1-yl)ethanol.
Substitution: Formation of halogenated or alkylated derivatives of the original compound.
Applications De Recherche Scientifique
1-(3,4-Dihydronaphthalen-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 1-(3,4-dihydronaphthalen-1-yl)ethanone and its derivatives involves binding to specific molecular targets. For instance, some derivatives have been shown to inhibit the Bcl-2 protein, a key regulator of apoptosis in cancer cells . This inhibition can trigger apoptosis in cancer cells, making these compounds potential candidates for anticancer therapy.
Comparaison Avec Des Composés Similaires
1-(3,4-Dihydronaphthalen-1-yl)ethanone can be compared with other similar compounds, such as:
1-Acetylnaphthalene: Similar structure but lacks the dihydro component.
6-Acetyl-1,1,2,4,4,7-hexamethyltetralin: A polycyclic musk with different functional groups and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
67106-36-9 |
|---|---|
Formule moléculaire |
C12H12O |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
1-(3,4-dihydronaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C12H12O/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-3,5,7-8H,4,6H2,1H3 |
Clé InChI |
OUZPHFHCYBXKAY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CCCC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



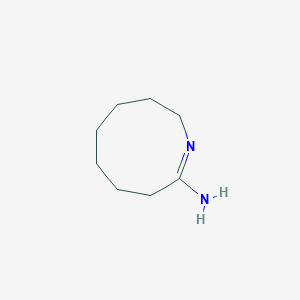
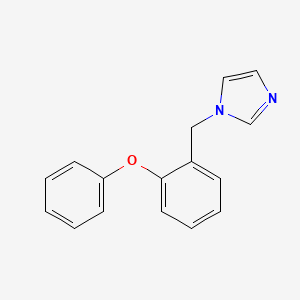
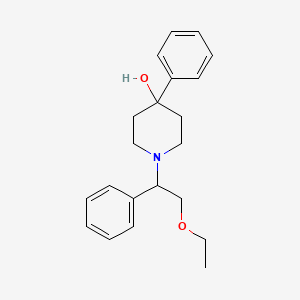


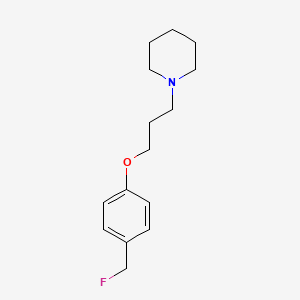
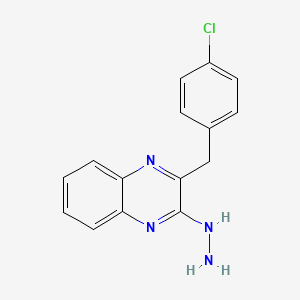
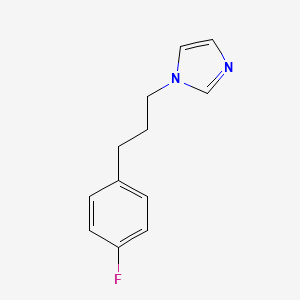
![Rel-1-(3,4-dichlorophenyl)-6-(methoxymethyl)-3-azabicyclo[4.1.0]heptane](/img/structure/B10839341.png)

